3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one
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Overview
Description
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one is a chalcone derivative known for its unique structural and photophysical properties. Chalcones are compounds with strong electron donor-acceptor interactions, where donor and acceptor moieties are separated by a keto-vinyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one involves intramolecular charge transfer (ICT) between the donor (dimethylamino group) and acceptor (thienyl group) moieties. This charge transfer is influenced by solvent polarity, temperature, and substituent effects. The compound’s photophysical properties, such as fluorescence and absorption spectra, are significantly affected by these factors .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one
- 3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one
Uniqueness
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one is unique due to its specific donor-acceptor interactions and the presence of the thienyl group, which imparts distinct photophysical properties. This makes it particularly suitable for applications in photophysical studies and the development of advanced materials such as OLEDs and fluorescent sensors .
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYVLGJQGXZJB-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14385-59-2 |
Source
|
Record name | 3-(4-(DIMETHYLAMINO)PHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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